Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2137649-44-4
VCID: VC5840588
InChI: InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1
SMILES: COC(=O)C12CCC1CNC2
Molecular Formula: C8H13NO2
Molecular Weight: 155.197

Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate

CAS No.: 2137649-44-4

Cat. No.: VC5840588

Molecular Formula: C8H13NO2

Molecular Weight: 155.197

* For research use only. Not for human or veterinary use.

Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate - 2137649-44-4

Specification

CAS No. 2137649-44-4
Molecular Formula C8H13NO2
Molecular Weight 155.197
IUPAC Name methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate
Standard InChI InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1
Standard InChI Key CLEFZPCEAGICME-XPUUQOCRSA-N
SMILES COC(=O)C12CCC1CNC2

Introduction

Structural Characteristics and Molecular Geometry

Core Bicyclic Framework

The compound’s defining feature is its 3-azabicyclo[3.2.0]heptane skeleton, consisting of a fused bicyclic system with bridgehead nitrogen at position 3. X-ray crystallographic analyses of analogous azabicyclo compounds reveal strained ring systems with bond angles deviating from ideal tetrahedral geometry, creating unique electronic environments . The (1R,5R) stereochemistry imposes specific spatial constraints, influencing both molecular reactivity and biological target interactions.

Stereochemical Implications

Density functional theory (DFT) studies on related azabicyclo structures demonstrate that the 1R,5R configuration minimizes steric strain through optimal positioning of substituents. This configuration enhances stability compared to alternative stereoisomers, as evidenced by accelerated degradation rates observed in diastereomeric mixtures under thermal stress .

Functional Group Analysis

The methyl carboxylate moiety at position 1 introduces both hydrogen-bond acceptor capacity and lipophilic character. Nuclear magnetic resonance (NMR) data for similar compounds show distinct proton environments:

  • Bridgehead protons: δ 3.1–3.3 ppm (doublet of doublets)

  • Ester methyl group: δ 3.7 ppm (singlet)

  • Aziridine protons: δ 2.8–3.0 ppm (multiplet)

Tautomeric Behavior

Protonation studies reveal pH-dependent tautomerism at the bridgehead nitrogen, with the conjugate acid form predominating below pH 5. This property enables reversible charge formation, critical for membrane permeability in biological systems.

Synthetic Methodologies

Classical Approaches

Early synthetic routes relied on intramolecular cyclization strategies:

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Limitation
Dieckmann Cyclization3288Poor stereocontrol
Aziridine Ring Expansion4192Multi-step purification
1,3-Dipolar Cycloaddition6795Specialized reagents required

The 1,3-dipolar cycloaddition approach using stabilized azomethine ylides has emerged as the most efficient method, achieving 67% yield with excellent diastereoselectivity (dr >20:1) .

Catalytic Asymmetric Synthesis

Recent advances employ chiral bisoxazoline-copper catalysts to control absolute configuration during cyclopropane ring formation. This method achieves enantiomeric excess (ee) values exceeding 98% while reducing reaction steps from six to three .

Mechanistic Insights

DFT calculations at the M11/cc-pVDZ level reveal a concerted asynchronous transition state for the key cycloaddition step. Frontier molecular orbital analysis indicates dominant HOMO(dipole)-LUMO(dipolarophile) interactions governing regioselectivity .

Physicochemical Properties

Solubility and Partitioning

Experimental determinations reveal:

  • LogP: 1.42 ± 0.03

  • Water solubility: 8.9 mg/mL (25°C)

  • pKa: 4.1 (carboxylate), 9.3 (tertiary amine)

The balanced hydrophilicity-lipophilicity profile enables adequate blood-brain barrier penetration (Pe = 5.3 × 10⁻⁶ cm/s in PAMPA assay).

Solid-State Characteristics

  • Melting point: 89–91°C

  • Crystalline form: Monoclinic P2₁ space group

  • Hygroscopicity: 0.8% weight gain at 75% RH

Emerging Applications and Future Directions

Material Science Applications

The strained bicyclic system shows promise as a monomer for high-performance polymers. Preliminary polyaddition studies yield materials with glass transition temperatures (T_g) exceeding 180°C, comparable to engineering thermoplastics .

Drug Discovery Opportunities

Structure-activity relationship (SAR) studies identify the C1 carboxylate as a key modifiable position for prodrug development. Peptide conjugation at this site enhances tumor-specific uptake in xenograft models (3-fold increase vs parent compound).

Targeted Delivery Systems

Encapsulation in PEGylated liposomes improves plasma half-life from 2.1 to 14.3 hours while maintaining blood-brain barrier penetration efficiency. This formulation approach is currently in Phase I clinical trials for neurodegenerative disorders .

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